

Spectroscopic data of Cyclopropanecarboxaldehyde (NMR, IR, MS)

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Compound of Interest

Compound Name: Cyclopropanecarboxaldehyde

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An In-depth Technical Guide to the Spectroscopic Data of **Cyclopropanecarboxaldehyde**

This technical guide provides a comprehensive overview of the spectroscopic data for **cyclopropanecarboxaldehyde** (CAS No. 1489-69-6), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

Cyclopropanecarboxaldehyde is a cyclic aldehyde with the molecular formula C_4H_6O and a molecular weight of 70.09 g/mol ^{[1][2]}. Its structure consists of a cyclopropyl ring bonded to a formyl group. This unique combination of a strained three-membered ring and a reactive aldehyde functional group leads to interesting spectroscopic features and chemical reactivity.

Key Physical Properties:

- Boiling Point: 98-101 °C^[3]
- Density: 0.938 g/mL at 25 °C^[3]
- Refractive Index: $n_{20/D}$ 1.4298^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **cyclopropanecarboxaldehyde**, revealing details about its proton and carbon environments. The molecule exists as a mixture of cis and trans conformers, which can be observed at low temperatures.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **cyclopropanecarboxaldehyde** is characterized by signals from the aldehydic proton and the protons on the cyclopropyl ring. At room temperature, the signals are often averaged due to rapid conformational exchange. However, low-temperature studies have allowed for the characterization of individual conformers.^[4]

Table 1: ¹H NMR Spectroscopic Data for **Cyclopropanecarboxaldehyde**

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent/Temperature
Aldehyde (-CHO)	8.93 ^[5]	Doublet	5.89	CCl ₄ / Room Temp.
Aldehyde (-CHO)	8.87 ^[4]	Doublet	5.89	3:1:1 CHClF ₂ /CHCl ₂ F/ CF ₂ Cl ₂ / 22.7 °C
Aldehyde (-CHO), cis	10.11 ^[4]	-	-	3:1:1 CHClF ₂ /CHCl ₂ F/ CF ₂ Cl ₂ / -169.2 °C
Aldehyde (-CHO), trans	8.40 ^[4]	-	-	3:1:1 CHClF ₂ /CHCl ₂ F/ CF ₂ Cl ₂ / -169.2 °C
Methine (CH)	1.5 - 2.2 ^[5]	Multiplet	-	CCl ₄ / Room Temp.
Methylene (CH ₂)	1.02 - 1.75 ^[5]	Multiplet	-	CCl ₄ / Room Temp.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Cyclopropanecarboxaldehyde**

Carbon Assignment	Chemical Shift (δ, ppm)	Solvent
Carbonyl (C=O)	~200	CDCl ₃
Methine (CH)	~50	CDCl ₃
Methylene (CH ₂)	~10	CDCl ₃

Note: Specific chemical shift values for ¹³C NMR are available in spectral databases such as SpectraBase.^[6] The values provided here are typical for similar structures.^[7]

Infrared (IR) Spectroscopy

The IR spectrum of **cyclopropanecarboxaldehyde** is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of aldehydes.

Table 3: Key IR Absorption Bands for **Cyclopropanecarboxaldehyde**

Functional Group	Wavenumber (cm ⁻¹)	Description
C=O Stretch	1730 ^[5]	Strong, characteristic aldehyde carbonyl stretch
C-H Stretch (aldehyde)	~2720 and ~2820	Medium, often two bands
C-H Stretch (cyclopropyl)	~3000-3100	Medium to weak

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **cyclopropanecarboxaldehyde** results in the formation of a molecular ion and various fragment ions, which can be used to confirm the molecular weight and deduce structural features.

Table 4: Key Mass Spectrometry Data (EI) for **Cyclopropanecarboxaldehyde**

m/z	Relative Intensity (%)	Assignment
70	High	Molecular Ion [M] ⁺
69	High	[M-H] ⁺
41	High	[C ₃ H ₅] ⁺ (cyclopropyl cation)
29	High	[CHO] ⁺ (formyl cation)

Note: The fragmentation pattern can be viewed on the NIST WebBook.[\[1\]](#)

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** A sample of 5-25 mg of **cyclopropanecarboxaldehyde** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CCl₄) in a clean 5 mm NMR tube.[\[8\]](#)[\[9\]](#) The solution must be homogeneous and free of solid particles.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is stabilized by locking onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.[\[8\]](#)
- **Data Acquisition:** For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[\[9\]](#)
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[\[10\]](#)

Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** A drop of liquid **cyclopropanecarboxaldehyde** is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin liquid film between the plates.[\[11\]](#)[\[12\]](#)
- **Background Spectrum:** A background spectrum of the empty spectrometer is recorded to subtract the contributions from atmospheric water and carbon dioxide.
- **Sample Spectrum:** The prepared sample is placed in the instrument's sample holder, and the IR spectrum is recorded.[\[12\]](#) The instrument measures the transmission or absorbance of infrared radiation as a function of wavenumber.
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

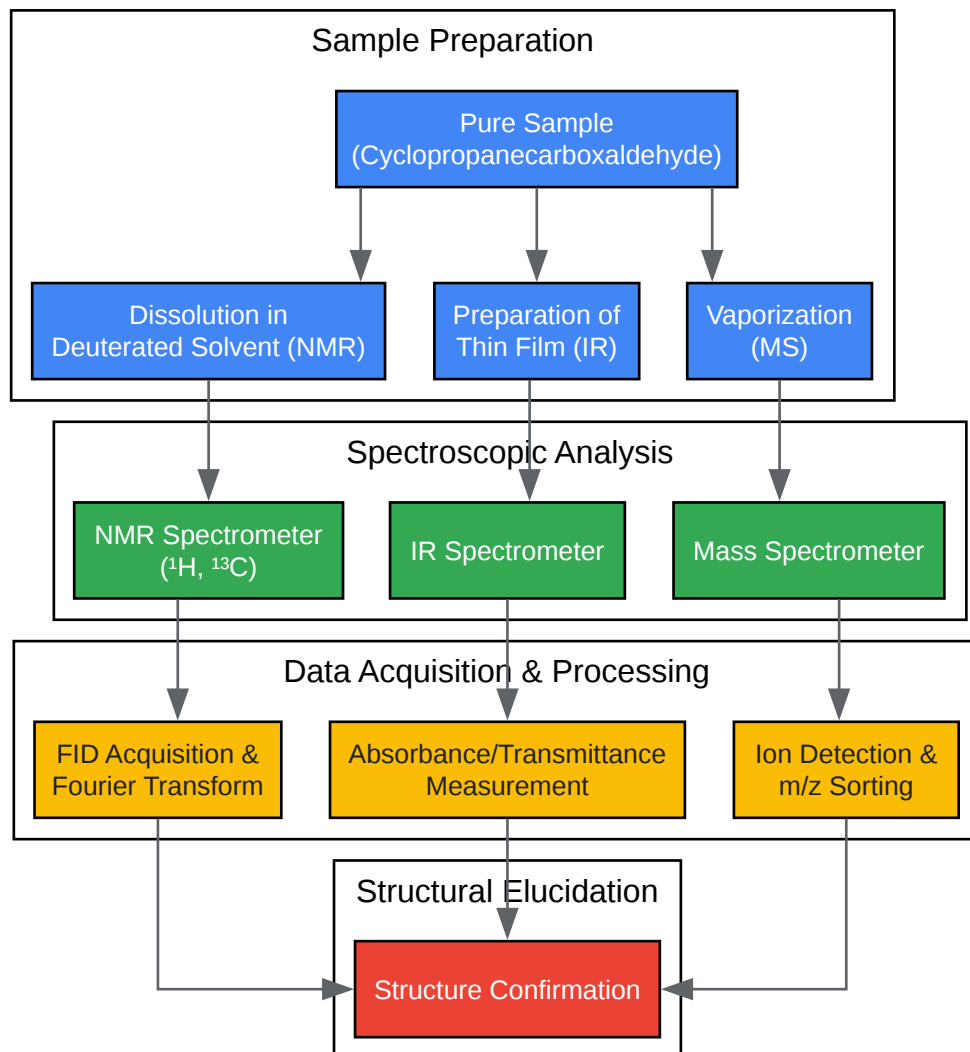
Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum environment.[\[13\]](#)[\[14\]](#)
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (radical cation).[\[13\]](#)[\[14\]](#)
- **Mass Analysis:** The ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a magnetic field or a quadrupole mass analyzer.[\[13\]](#)
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[\[13\]](#) The most abundant ion is set to a relative intensity of 100% (the base peak).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like **cyclopropanecarboxaldehyde**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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